![molecular formula C21H24N2O7 B14009226 2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid CAS No. 23018-11-3](/img/structure/B14009226.png)
2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with phenylmethoxycarbonyl chloride to form an intermediate, which is then reacted with 3-amino-2-hydroxybutanoic acid under specific conditions to yield the final product . The reaction typically requires a controlled temperature and pH, along with the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and applications.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cells . In terms of its anticancer activity, the compound may inhibit cell proliferation and induce apoptosis in cancer cells through specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid
- 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid
Uniqueness
Compared to similar compounds, 3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
23018-11-3 |
|---|---|
Fórmula molecular |
C21H24N2O7 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C21H24N2O7/c1-13(24)18(20(27)28)23-19(26)17(11-14-7-9-16(25)10-8-14)22-21(29)30-12-15-5-3-2-4-6-15/h2-10,13,17-18,24-25H,11-12H2,1H3,(H,22,29)(H,23,26)(H,27,28) |
Clave InChI |
GIYVFJXSCLFRIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


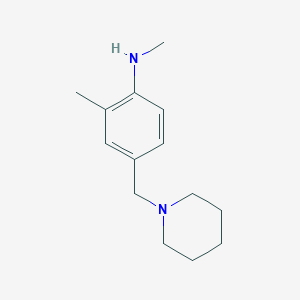
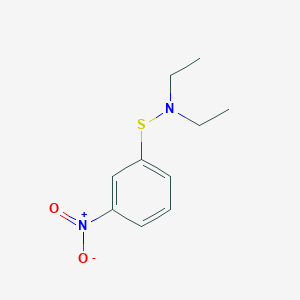
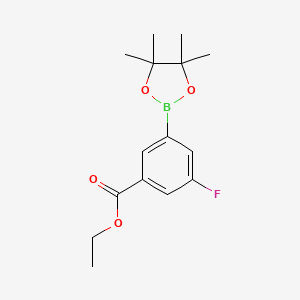
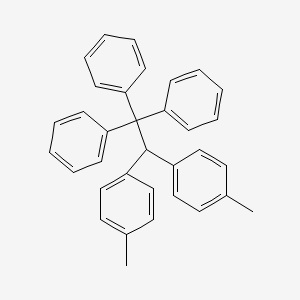
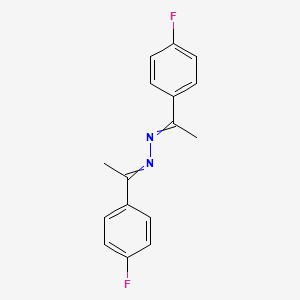
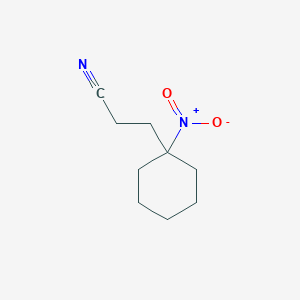
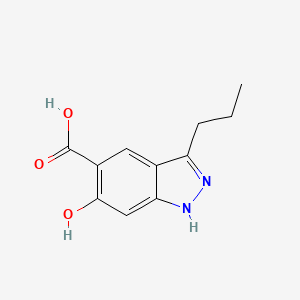
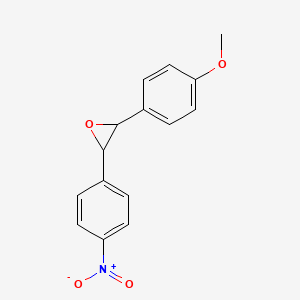
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
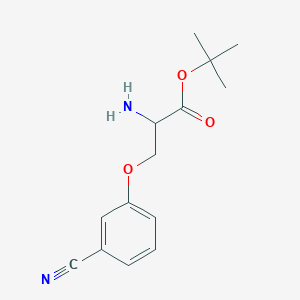
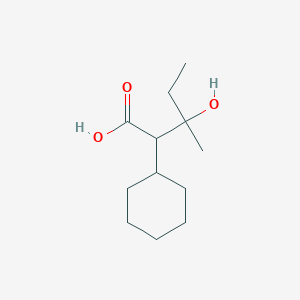
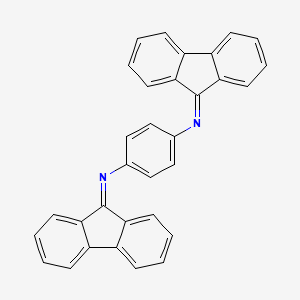
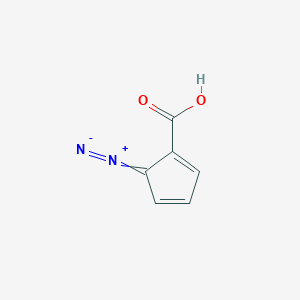
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
